BenchChemオンラインストアへようこそ!

Methyl-2-(tert-butoxycarbonylamino)-2-cyclopropylacetate

Chiral resolution Enzymatic hydrolysis Peptide synthesis

Methyl-2-(tert-butoxycarbonylamino)-2-cyclopropylacetate, also referred to as N-Boc-cyclopropylglycine methyl ester, is a non-proteinogenic, racemic amino acid derivative with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol. It features a cyclopropyl group on the glycine backbone, protected with an acid-labile tert-butoxycarbonyl (Boc) group on the amine and a methyl ester on the carboxyl group.

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
CAS No. 638207-62-2
Cat. No. B1610319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-2-(tert-butoxycarbonylamino)-2-cyclopropylacetate
CAS638207-62-2
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1CC1)C(=O)OC
InChIInChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8(7-5-6-7)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14)
InChIKeyDKYLCANTGPRCHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl-2-(tert-butoxycarbonylamino)-2-cyclopropylacetate (CAS 638207-62-2): A Protected Cyclopropylglycine Building Block for Chiral Synthesis


Methyl-2-(tert-butoxycarbonylamino)-2-cyclopropylacetate, also referred to as N-Boc-cyclopropylglycine methyl ester, is a non-proteinogenic, racemic amino acid derivative with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol . It features a cyclopropyl group on the glycine backbone, protected with an acid-labile tert-butoxycarbonyl (Boc) group on the amine and a methyl ester on the carboxyl group [1]. This specific dual-protection strategy makes it a pivotal intermediate in organic and medicinal chemistry.

Why the Specific Methyl Ester of N-Boc-Cyclopropylglycine is Non-Interchangeable for Critical Applications


In-class compounds like Boc-cyclopropylglycine (free acid, CAS 155976-13-9) or the Cbz-protected methyl ester analog (CAS 106872-31-5) cannot serve as direct replacements. The target compound's specific methyl ester group is not merely a carboxyl protecting group; it is a critical substrate recognition element for the kinetic enzymatic resolution using papain, a method that achieves >99% enantiomeric excess for both (R) and (S) cyclopropylglycine [1]. The free acid lacks this ester function and would not be a substrate for the enzyme. Furthermore, the combination of the Boc protecting group and the methyl ester uniquely enables subsequent N-chlorination and dehydrochlorination to access the valuable synthon methyl 2-cyclopropyl-2-N-Boc-iminoacetate, a gateway to orthogonally bis-protected diamino acid derivatives, a transformation not readily feasible with other protecting group combinations [1]. Substituting with a supposedly similar analog leads to a dead end in these established synthetic routes, directly impacting project timelines and the purity of final chiral products.

Quantitative Comparator Evidence for Methyl-2-(tert-butoxycarbonylamino)-2-cyclopropylacetate


Enzymatic Resolution Efficiency Compared to Non-Ester Analogs

The target racemic methyl ester serves as a direct substrate for papain, enabling a kinetic resolution that provides both enantiomers of cyclopropylglycine with >99% enantiomeric excess (ee) after deprotection [1]. This is a fundamental differentiator from the corresponding free Boc-cyclopropylglycine, which cannot undergo this enzymatic resolution due to the absence of the ester moiety, and from other ester variants that show lower or no stereoselectivity with this specific enzyme [1].

Chiral resolution Enzymatic hydrolysis Peptide synthesis

Versatile Scaffold for Novel α,α-Diamino Acid Derivatives

The target compound is the direct precursor to methyl 2-cyclopropyl-2-N-Boc-iminoacetate, a unique building block. This conversion involves N-chlorination with t-BuOCl followed by dehydrochlorination with DBU [1]. The resulting α-imino ester allows for the addition of nucleophiles, providing ready access to previously difficult-to-synthesize, orthogonally bis-protected α,α-diamino acid derivatives and rigid peptide backbone components [1]. This synthetic utility is specific to the N-Boc methyl ester; the free acid or Cbz analogs do not offer the same orthogonal protection strategy or stability for this transformation.

Rigid peptide mimetics Orthogonal protection Unnatural amino acids

Multi-Gram Scalability from Inexpensive Starting Materials

The synthesis of the target racemic N-Boc methyl ester has been established as a facile, three-step procedure starting from inexpensive cyclopropyl methyl ketone, reliably yielding multigram quantities [1]. This documented scalability provides a cost advantage over many other custom-synthesized, non-proteinogenic amino acid building blocks that often require more expensive chiral pool starting materials or complex catalytic steps for their production.

Process chemistry Scale-up Cost of goods

Provenance as a Precursor for Pharmacologically Active Cyclopropylglycines

The compound's core scaffold, N-cycloalkylglycine, is a recognized pharmacophore in HIV protease inhibitor research, as disclosed in US Patent 6,943,170 [1]. The target compound serves as a protected form of this core, facilitating incorporation into complex drug candidates. This association with a known active class provides a higher probability of generating biologically active leads compared to building blocks without such precedented utility.

HIV protease inhibitor Medicinal chemistry Antiviral agents

Procurement-Driven Application Scenarios for Methyl-2-(tert-butoxycarbonylamino)-2-cyclopropylacetate (CAS 638207-62-2)


Synthesis of Enantiopure (R) and (S)-Cyclopropylglycine for Chiral Peptide Drugs

This compound is the starting material of choice for laboratories that need to produce both enantiomers of cyclopropylglycine with >99% enantiomeric excess, as established by the papain resolution method [1]. The process yields a crucial chiral building block for constructing conformationally-rigid peptide therapeutics, making it indispensable for drug discovery projects where the stereochemistry of the cyclopropylglycine unit is critical for target binding.

Development of Conformationally Constrained Peptide Backbones and Foldamers

Medicinal chemistry and peptide research teams should procure this compound to access the novel α-imino ester intermediate and subsequently generate orthogonally bis-protected α,α-diamino acid derivatives [1]. This synthetic capability is essential for programs exploring rigid peptide backbone architectures, foldamers, or peptidomimetics that require non-standard amino acid units not available from any other known building block.

Medicinal Chemistry for HIV-1 Protease Inhibitor Discovery

Given the scaffold's direct link to N-cycloalkylglycine-based HIV protease inhibitors, compound management and procurement for antiviral drug discovery programs should prioritize this building block to populate screening libraries or for hit-to-lead optimization [1]. Using a core scaffold with a patent precedent in the specific therapeutic area significantly de-risks the chemistry effort and enhances the strategic value of the generated intellectual property.

Quote Request

Request a Quote for Methyl-2-(tert-butoxycarbonylamino)-2-cyclopropylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.